molecular formula C6H4Br2O2S B1301560 Methyl 4,5-dibromothiophene-2-carboxylate CAS No. 62224-24-2

Methyl 4,5-dibromothiophene-2-carboxylate

Cat. No.: B1301560
CAS No.: 62224-24-2
M. Wt: 299.97 g/mol
InChI Key: URPMSPAEAVFKCO-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromothiophene-2-carboxylate is an organobromine compound with the molecular formula C6H4Br2O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 4 and 5 positions and a carboxylate ester group at the 2 position.

Scientific Research Applications

Methyl 4,5-dibromothiophene-2-carboxylate has several applications in scientific research:

Safety and Hazards

“Methyl 4,5-dibromothiophene-2-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers The relevant papers for “this compound” can be found at Sigma-Aldrich .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,5-dibromothiophene-2-carboxylate can be synthesized through the bromination of methyl thiophene-2-carboxylate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 4 and 5 positions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions, scaled up to accommodate larger quantities. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of inert atmospheres and controlled temperatures may be necessary to prevent unwanted side reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 4,5-dibromothiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In material science, its electronic properties are exploited to develop conductive materials. In pharmaceutical research, it may interact with biological targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

  • Methyl 2,5-dibromothiophene-3-carboxylate
  • Methyl 3,4-dibromothiophene-2-carboxylate
  • Methyl 2,3-dibromothiophene-4-carboxylate

Comparison: Methyl 4,5-dibromothiophene-2-carboxylate is unique due to the specific positioning of the bromine atoms and the carboxylate ester group. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different electronic properties and reactivity patterns, making it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

methyl 4,5-dibromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPMSPAEAVFKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369457
Record name methyl 4,5-dibromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62224-24-2
Record name methyl 4,5-dibromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4,5-DIBROMOTHIOPHENE-2-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 23.75 g (83.06 mmol) of 4,5-dibromo-2-thiophencarboxylic acid in 235 mL of methanol was slowly added 15.5 mL (284 mol) of 98% sulfuric acid at room temperature. The mixture was refluxed for 23 hours. The resulting solution was concentrated to thick slurry under reduced pressure and diluted with 240 mL of dichloromethane. To this ice-cooled solution 190 mL of 17% NaOH was slowly added, under vigorous stirring. The aqueous layer was separated and extracted again with 120 mL of dichloromethane. The combined organic extracts were dried over Na2SO4 then concentrated to dryness to afford 24.02 g of product as an off-white solid.
Quantity
23.75 g
Type
reactant
Reaction Step One
Quantity
235 mL
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Yield
96.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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